An In-depth Technical Guide to 5-Bromo-2-(cyclohexyl)pyrimidine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Bromo-2-(cyclohexyl)pyrimidine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-(cyclohexyl)pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections will detail the synthesis, structural elucidation, physicochemical properties, and reactivity of this molecule, grounded in established chemical principles and supported by data from analogous compounds.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its ability to interact with a wide array of biological targets.[1][2][3] The strategic functionalization of the pyrimidine ring can modulate its physicochemical properties and biological activity. The introduction of a bromine atom at the 5-position and a cyclohexyl group at the 2-position of the pyrimidine ring yields 5-Bromo-2-(cyclohexyl)pyrimidine, a molecule with distinct structural features that are ripe for exploration in drug discovery and materials science. The electron-withdrawing nature of the pyrimidine ring and the presence of the bromine atom make this compound a versatile intermediate for further chemical modifications.[4][5]
Molecular Structure and Physicochemical Properties
The chemical identity of 5-Bromo-2-(cyclohexyl)pyrimidine is well-established.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1215072-92-6 | [5][6] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [5][6] |
| Molecular Weight | 241.13 g/mol | [5][6] |
| IUPAC Name | 5-bromo-2-cyclohexylpyrimidine | [5] |
Synthesis of 5-Bromo-2-(cyclohexyl)pyrimidine
A robust and efficient one-step synthesis of 5-bromo-2-substituted pyrimidines has been reported, which can be adapted for the preparation of 5-Bromo-2-(cyclohexyl)pyrimidine.[8] This method involves the condensation of 2-bromomalonaldehyde with an appropriate amidine, in this case, cyclohexanecarboxamidine.
Proposed Synthetic Workflow
The proposed synthesis follows a well-established reaction mechanism for pyrimidine formation.
Caption: Proposed workflow for the synthesis of 5-Bromo-2-(cyclohexyl)pyrimidine.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Amidine: To this solution, add cyclohexanecarboxamidine hydrochloride (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until it is slightly alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for 5-Bromo-2-(cyclohexyl)pyrimidine is not currently published. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated.[8][9][10][11][12][13]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two equivalent pyrimidine protons (H4 and H6) in the aromatic region (δ 8.5-9.0 ppm).- A multiplet for the methine proton of the cyclohexyl group (H1') adjacent to the pyrimidine ring (δ 2.5-3.0 ppm).- A series of multiplets for the remaining methylene protons of the cyclohexyl group (δ 1.2-2.0 ppm). |
| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the carbon bearing the bromine (C5) expected at δ ~110-120 ppm, and the other ring carbons at δ ~155-170 ppm.- A signal for the methine carbon of the cyclohexyl group attached to the pyrimidine ring (C1') at δ ~40-50 ppm.- Signals for the methylene carbons of the cyclohexyl group at δ ~25-35 ppm. |
| FTIR (cm⁻¹) | - C-H stretching vibrations of the cyclohexyl group just below 3000 cm⁻¹.- C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.- C-Br stretching vibration in the fingerprint region (typically below 800 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M+) and a prominent M+2 peak of similar intensity, characteristic of a bromine-containing compound. |
Reactivity and Potential Applications
The chemical structure of 5-Bromo-2-(cyclohexyl)pyrimidine suggests several avenues for further chemical modification, making it a valuable building block in synthetic chemistry.
Key Reaction Pathways
The reactivity of the 5-bromopyrimidine scaffold is well-documented.[14][15][16]
Caption: Key palladium-catalyzed cross-coupling reactions at the C5-bromo position.
These reactions allow for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of diverse chemical libraries for screening in drug discovery programs.
Potential as a Bioactive Scaffold
Given that numerous pyrimidine derivatives exhibit potent biological activities, 5-Bromo-2-(cyclohexyl)pyrimidine represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and virology.[17][18][19] The cyclohexyl group can enhance lipophilicity, which may improve cell membrane permeability and pharmacokinetic properties.
Safety and Handling
Specific safety data for 5-Bromo-2-(cyclohexyl)pyrimidine is not available. However, based on the safety profiles of analogous brominated pyrimidines, the following precautions should be taken:[1][4][20][21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
5-Bromo-2-(cyclohexyl)pyrimidine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its synthesis, predicted spectroscopic properties, and likely reactivity based on established chemical principles and data from closely related analogues. The synthetic accessibility and potential for diverse functionalization make 5-Bromo-2-(cyclohexyl)pyrimidine a valuable tool for researchers and scientists in the field of drug development and beyond.
References
A comprehensive list of references is available for further reading and verification.
Sources
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